molecular formula C9H18N2O2S B1420001 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1019108-04-3

3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B1420001
CAS No.: 1019108-04-3
M. Wt: 218.32 g/mol
InChI Key: DFMYIAUKUVTSBV-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-diazepane, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have high importance in medicinal chemistry due to their diverse chemical properties .


Synthesis Analysis

While specific synthesis methods for “3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione” are not available, 1,4-diazepanes can be synthesized via an enzymatic intramolecular asymmetric reductive amination . This method has been developed for the synthesis of chiral 1,4-diazepanes .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis Techniques and Chemical Structures The compound 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione has been a subject of interest in various synthetic chemistry studies. A notable study by Brouillette et al. (2009) explored the regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids, which yielded derivatives including thieno[2,3-e][1,4]diazepine-2,5-dione analogues in significant yields (Brouillette et al., 2009). Furthermore, Scholl et al. (1978) studied the reaction of aminoazirine with malonimides, leading to 1,4-diazepine derivatives, showcasing the versatility of the compound in synthesizing diverse heterocyclic structures (Scholl et al., 1978).

Solid-Phase Synthesis and Library Generation Caroen et al. (2016) discussed a solid-phase synthesis procedure for 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones, highlighting a method for the parallel preparation of cyclic α,β-dipeptides. This method has implications for the efficient and scalable production of compounds with potential biological activity (Caroen et al., 2016).

Medicinal Chemistry and Drug Scaffold Development The compound's relevance extends to medicinal chemistry, where it serves as a scaffold for drug development. Tanaka et al. (2007) synthesized a series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as human chymase inhibitors, indicating the compound's potential in therapeutic applications (Tanaka et al., 2007).

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13)7-2-9(8-14)11-5-1-3-10-4-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMYIAUKUVTSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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